2,5-dimethyl-N-3-pyridinylbenzamide
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Overview
Description
2,5-dimethyl-N-3-pyridinylbenzamide, commonly known as DMPB, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DMPB belongs to the class of benzamide derivatives and has been studied for its various biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of DMPB is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and pathways in the body. DMPB has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the inflammatory response. It has also been shown to inhibit the activation of certain pathways involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
DMPB has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of PDE4. DMPB has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, DMPB has been shown to have anti-viral properties by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using DMPB in lab experiments is its potential therapeutic application in various diseases. DMPB has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising therapeutic agent. However, one of the limitations of using DMPB in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of DMPB.
Future Directions
There are several future directions for the study of DMPB. One potential direction is to further investigate its potential therapeutic application in various diseases. DMPB has shown promising results in preclinical studies, and further studies are needed to determine its efficacy in clinical trials. Another potential direction is to investigate the mechanism of action of DMPB in more detail. Understanding the exact mechanism of action of DMPB can help in the development of more targeted and effective therapies. Additionally, further studies are needed to determine the potential side effects and safe dosage of DMPB.
Synthesis Methods
The synthesis of DMPB involves the reaction of 2,5-dimethylbenzoic acid with thionyl chloride, followed by the reaction with 3-aminopyridine. The resulting product is then purified using column chromatography to obtain DMPB in its pure form.
Scientific Research Applications
DMPB has been extensively studied for its potential therapeutic application in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. DMPB has been studied as a potential therapeutic agent for diseases such as multiple sclerosis, rheumatoid arthritis, and cancer.
properties
IUPAC Name |
2,5-dimethyl-N-pyridin-3-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-10-5-6-11(2)13(8-10)14(17)16-12-4-3-7-15-9-12/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFUNGNMQHQQBJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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